9-Phenylnaphtho[2,3-c]furan-1(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1H-benzo[f][2]benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c19-18-17-14(11-20-18)10-13-8-4-5-9-15(13)16(17)12-6-2-1-3-7-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMDIBKTYBDPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C(=C2C(=O)O1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10568-29-3 | |
| Record name | 10568-29-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Reactivity Profiles of Naphthofuranone Systems
Ring Transformation and Rearrangement Mechanisms
Information regarding the cationic ring opening and recyclization mechanisms for 9-Phenylnaphtho[2,3-c]furan-1(3H)-one is not present in the consulted scientific literature.
Nucleophilic Ring Opening and Intramolecular Cyclization (e.g., with hydroxylamine)
The reaction of carbonyl compounds with nitrogen nucleophiles like hydroxylamine (B1172632) is a fundamental process in organic chemistry. libretexts.org In the case of naphthofuranone systems, this reaction can initiate a cascade sequence involving nucleophilic addition to the carbonyl group, followed by ring opening of the lactone and subsequent intramolecular cyclization.
For instance, the reaction of an appropriate precursor aldehyde with hydroxylamine can lead to an oxime intermediate. This intermediate can then undergo a cyclization and an intramolecular 1,3-dipolar cycloaddition, a process that has been successfully used in the synthesis of complex alkaloids. whiterose.ac.uk This cascade sequence involves the formation of a nitrone which then reacts with a tethered alkene. whiterose.ac.uk While the specific reaction of this compound with hydroxylamine is not detailed in the provided literature, the general mechanism involves the nucleophilic attack of hydroxylamine on the lactone's carbonyl carbon. This can lead to the opening of the furanone ring to form a hydroxy-oxime intermediate. Depending on the reaction conditions and the substrate's structure, this intermediate can then undergo intramolecular cyclization to form new heterocyclic systems. The pKa of the nucleophile plays a crucial role in the reaction pathway, influencing whether the reaction proceeds via a diazonium ion or a diazoalkane, which in turn dictates the stereochemical outcome of the final product. nih.gov
Thermal Electrocyclic Ring Opening-Closure Processes
Thermal electrocyclic reactions are pericyclic processes that involve the conversion of a pi bond to a sigma bond (ring closure) or vice versa (ring opening) under the influence of heat. wikipedia.org The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π electrons involved. stereoelectronics.org
For conjugated systems with 4n π electrons (e.g., 1,3-butadiene (B125203) from cyclobutene), thermal reactions proceed via a conrotatory mechanism, where the terminal orbitals rotate in the same direction. masterorganicchemistry.comlibretexts.org For systems with 4n+2 π electrons (e.g., 1,3,5-hexatriene (B1211904) from 1,3-cyclohexadiene), the thermal reaction follows a disrotatory path, with orbitals rotating in opposite directions. libretexts.orgmasterorganicchemistry.com
The synthesis of this compound can be achieved through a heat-mediated Dehydro-Diels–Alder approach. mdpi.comsfu.ca This process involves an intramolecular cyclization that is mechanistically related to electrocyclic reactions. Furthermore, the thermal treatment of related dihydro-naphthofuranone derivatives can lead to aromatization, a process that can involve electrocyclic steps. sfu.ca The stability of the transition state and the potential for ring strain in the product are key factors that determine the favorability of these thermal ring closure reactions. masterorganicchemistry.com
Reactivity of the Furanone Lactone Ring
The furanone lactone ring in this compound is a key functional group that dictates much of its reactivity, particularly with nucleophiles.
Reactions with Hydrazine (B178648) and Derivatives
Aldehydes and ketones react with hydrazine (H₂NNH₂) and its derivatives, such as phenylhydrazine (B124118), to form hydrazones. libretexts.orglibretexts.orgyoutube.com This reaction is a type of condensation where a molecule of water is eliminated. youtube.com The reaction with the lactone carbonyl of this compound would proceed similarly, initiated by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon.
The resulting hydrazone can be a stable, isolable compound or an intermediate for further transformations. libretexts.org A notable application is the Wolff-Kishner reduction, where the hydrazone intermediate is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) (CH₂) group, releasing nitrogen gas. libretexts.org In the context of related naphthofuran compounds, reactions with phenylhydrazine have been shown to readily form the corresponding phenylhydrazone derivatives. nih.govmedcraveonline.com
| Reagent | Product Type | Key Features |
| Hydrazine (H₂NNH₂) | Hydrazone | Condensation reaction, elimination of water. Intermediate for Wolff-Kishner reduction. |
| Phenylhydrazine | Phenylhydrazone | Forms stable, often crystalline derivatives. medcraveonline.com |
This table summarizes the expected reactions of the furanone lactone ring with hydrazine and its derivatives based on established chemical principles.
Reactions with Other Nitrogen Nucleophiles (e.g., benzylamine, o-phenylene diamine)
The carbonyl group of the furanone lactone readily reacts with various primary and secondary amines. youtube.com Primary amines, such as benzylamine, react with carbonyls to form imines (Schiff bases) through a series of steps including nucleophilic attack, formation of a carbinolamine intermediate, and dehydration. libretexts.orgwizeprep.com The reaction is typically catalyzed by acid and is reversible. libretexts.org
The reaction with diamines, like o-phenylenediamine (B120857), can lead to the formation of heterocyclic structures. The reaction of o-phenylenediamine with carbonyl compounds is a well-established method for synthesizing benzimidazoles. researcher.liferasayanjournal.co.in This proceeds by the initial formation of an imine with one amino group, followed by an intramolecular cyclization involving the second amino group, leading to the stable, aromatic benzimidazole (B57391) ring system. researchgate.net
| Nucleophile | Expected Product | Reaction Type |
| Benzylamine | N-benzyl imine | Nucleophilic addition-elimination |
| o-Phenylene diamine | Benzimidazole derivative | Nucleophilic addition, intramolecular cyclization, aromatization |
This table outlines the reactivity of the furanone lactone with representative nitrogen nucleophiles.
Oxidative Annulation Mechanisms
Oxidative annulation represents a powerful strategy for the synthesis of naphthofuranone scaffolds. These methods often involve the coupling of two smaller fragments under oxidative conditions to construct the fused ring system.
A highly efficient, visible-light-promoted, base-mediated oxidative annulation between 2-naphthols and phenylglyoxal (B86788) monohydrate has been developed to synthesize hydroxy-naphthofuranone derivatives. rsc.org This atom-economical approach creates a unique quaternary carbon center and proceeds through a proposed naphthofuranium cationic intermediate under acidic conditions. rsc.org Similarly, visible-light-mediated oxidative annulation of naphthols with alkynes provides a route to functionalized naphthofurans, sometimes obviating the need for an external photocatalyst by forming an in-situ electron donor-acceptor complex. nih.gov
Palladium-catalyzed oxidative annulation reactions have also been developed, offering a versatile method for creating structurally diverse naphthoquinone-containing heterocycles. nih.gov These reactions can be directed by enol or enolate intermediates to yield different products selectively. nih.gov
Role of Water and Hydrogen-Bonding Effects in Reaction Acceleration
Water is often more than just an inert solvent in organic reactions; it can actively participate and accelerate transformations. In the visible-light-promoted synthesis of hydroxy-naphthofuranone derivatives, water serves multiple roles as a solvent, a reagent, and an additive. The reaction's conversion rate is directly influenced by the amount of water present. rsc.org
The ability of water to form hydrogen bonds is crucial. It can stabilize charged intermediates and transition states, thereby lowering the activation energy of the reaction. In reactions involving charged species, such as the naphthofuranium cation proposed in oxidative annulation, water's high polarity and hydrogen-bonding capacity are beneficial. rsc.org Furthermore, in reactions that eliminate a small molecule like water (e.g., imine formation), the presence of water can influence the reaction equilibrium according to Le Chatelier's principle, though in many synthetic procedures, water is actively removed to drive the reaction to completion.
Advanced Structural Analysis and Characterization Methodologies
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the structure of 9-Phenylnaphtho[2,3-c]furan-1(3H)-one. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and bonding patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Experiments are typically conducted in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are referenced to the residual solvent signals. mdpi.com
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum, recorded at 400 MHz, shows distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) and phenyl rings, as well as the methylene (B1212753) protons of the furanone ring. mdpi.com Key signals include a singlet for the two methylene protons (H-3) at approximately 5.45 ppm, indicating their chemical equivalence. mdpi.com The aromatic region displays a complex pattern of multiplets, including doublets, triplets, and multiplets between 7.37 and 7.96 ppm, which correspond to the protons on the phenyl and naphthyl scaffolds. mdpi.com
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. In a 101 MHz experiment, this compound exhibits 16 distinct resonance signals. mdpi.com A characteristic signal for the carbonyl carbon (C=O) of the lactone ring appears downfield at approximately 169.7 ppm. mdpi.com The methylene carbon (C-3) is observed at around 68.3 ppm. mdpi.com The remaining signals in the range of 120.1 to 142.4 ppm correspond to the various sp²-hybridized carbons of the fused aromatic system and the phenyl substituent. mdpi.com
Interactive Table: NMR Spectroscopic Data for this compound in CDCl₃
| Spectrum | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 7.96 (d, 1H, J= 8.30 Hz) | Aromatic H |
| ¹H NMR | 7.90 (s, 1H) | Aromatic H |
| ¹H NMR | 7.81 (d, 1H, J= 8.79 Hz) | Aromatic H |
| ¹H NMR | 7.64 (t, 1H, J= 7.32 Hz) | Aromatic H |
| ¹H NMR | 7.54–7.52 (m, 2H) | Aromatic H |
| ¹H NMR | 7.48 (t, 1H, J= 7.32 Hz) | Aromatic H |
| ¹H NMR | 7.39–7.37 (m, 2H) | Aromatic H |
| ¹H NMR | 5.45 (s, 2H) | CH₂ (Furanone ring) |
| ¹³C NMR | 169.7 | C=O (Lactone) |
| ¹³C NMR | 142.4, 140.3, 136.4, 134.6, 133.0, 130.2, 128.8, 128.4, 128.3, 128.2, 128.2, 126.9, 120.4, 120.1 | Aromatic C |
| ¹³C NMR | 68.3 | CH₂ (Furanone ring) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. While specific mass spectrometry data for this compound is not detailed in the provided search results, HRMS analysis of similar naphthofuran structures has been reported. nih.gov For instance, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.gov For a related compound, 2-phenylnaphtho[2,3-b]furan-4,9-dione, the [M+H]⁺ ion was found at m/z 275.0807, corresponding to the calculated value of 275.0803 for C₁₈H₁₁O₃. nih.gov A similar analysis for this compound (formula C₂₀H₁₂O₂) would be expected to confirm its molecular weight of 296.31 g/mol .
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific FTIR spectrum for this compound is not available in the provided results, characteristic absorption bands can be predicted based on its structure. A strong absorption band corresponding to the C=O stretching of the γ-lactone ring would be expected in the region of 1740-1780 cm⁻¹. Additionally, absorptions for aromatic C-H stretching would appear above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be observed in the 1450-1600 cm⁻¹ range. The C-O stretching of the furanone ether linkage would likely be found between 1000-1300 cm⁻¹.
X-ray Photoelectron Spectroscopy (XPS) for Surface Immobilization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. While not applied to this compound directly in the search results, XPS has been used to characterize the covalent immobilization of other furanone compounds onto surfaces. researchgate.net This method is crucial for developing functional coatings, for example, by attaching antibacterial furanones to biomaterials. researchgate.net An XPS analysis would involve irradiating the surface-immobilized compound with X-rays and analyzing the kinetic energies of the emitted photoelectrons. The resulting spectrum would show peaks for carbon (C 1s) and oxygen (O 1s), and the high-resolution spectra of these regions could distinguish between different chemical environments, such as C-C, C-O, and C=O bonds, confirming the successful attachment and integrity of the furanone structure on the surface. researchgate.net
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful surface analysis technique that provides detailed molecular information about the outermost layer of a sample. nih.govnih.gov It works by bombarding the surface with a pulsed primary ion beam, which causes secondary ions (molecular fragments and parent ions) to be ejected from the surface. carleton.eduphi.com These ions are then analyzed based on their mass-to-charge ratio, generating a mass spectrum that acts as a chemical fingerprint of the surface. phi.com Although no ToF-SIMS studies were found specifically for this compound, the technique has been successfully applied to localize other complex organic molecules, such as the carcinogen PhIP, within cancer cells. osti.gov In a hypothetical ToF-SIMS analysis of a surface functionalized with this compound, one would expect to detect the molecular ion [M]⁺ or [M+H]⁺, as well as characteristic fragment ions corresponding to the phenyl and naphthofuranone moieties, confirming its presence and providing information about its orientation on the surface. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound has been successfully determined by single-crystal X-ray diffraction. mdpi.comsfu.ca
Interactive Table: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Radiation Source | Mo Kα |
| Wavelength (λ) | 0.71073 nm |
| Data Collection Instrument | Bruker Smart instrument with Photon II CCD area detector |
| Structure Solution Method | Direct methods |
| Refinement Software | SHELXTL crystallographic software package |
Crystal Structures of Naphtho[2,3-c]furan-1(3H)-one Isomers
Research has reported the crystal structure of this compound, which is classified as a Type II arylnaphthalene lactone. mdpi.comsfu.ca This classification is based on the position of the lactone ring on the naphthalene system. mdpi.com In the solid state, the molecule exhibits specific geometric parameters. For instance, the torsion angle between the phenyl group and the naphthofuranone moiety has been determined to be 62.43°. mdpi.com The key bond length of the carbonyl group (C=O) is reported as 1.1917(17) Å. mdpi.com The crystal packing of this isomer is characterized by intermolecular close contacts, forming a chain along the b-axis with a C2 rotation symmetry. mdpi.com
In addition to the aromatic parent compound, the crystal structure of a related non-aromatic dihydro derivative, 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one, has also been elucidated. mdpi.comsfu.caresearchgate.net This provides valuable comparative structural data.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₁₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C=O Bond Length | 1.1917(17) Å |
| Phenyl-Naphthofuranone Torsion Angle | 62.43° |
| Data sourced from Merbouh, N., et al. (2021). mdpi.com |
Co-crystallization Phenomena and Isomer Differentiation (Type I and Type II)
A noteworthy phenomenon observed in the study of arylnaphthalene lactones is the co-crystallization of different isomers within the same crystal lattice. mdpi.comsfu.ca Specifically, both Type I (4-phenylnaphtho[2,3-c]furan-1(3H)-one) and Type II (this compound) isomers have been found to co-crystallize in the same asymmetric unit cell. mdpi.comsfu.ca This is a significant finding as these isomers possess different physical properties, such as melting points and polarity. mdpi.com
In one reported instance of co-crystallization, the two isomers were found in different orientations, with the cis isomer (Type I) and trans isomer (Type II) present in a ratio of approximately 58% to 42%. mdpi.com The stability of this unique co-crystal is attributed to hydrogen bonding interactions. mdpi.com The ability to differentiate between these isomers is fundamental for understanding their structure-property relationships. mdpi.com While geometrically similar, the distinct positioning of the phenyl group on the naphthalene core defines them as Type I or Type II, a critical distinction for their chemical and biological characterization. mdpi.com
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are indispensable tools for the separation, purification, and analysis of this compound from reaction mixtures and for its characterization.
Column Chromatography and Thin Layer Chromatography (TLC)
Column chromatography over silica (B1680970) gel is a standard and effective method for the purification of this compound. mdpi.com The choice of eluent system is critical for achieving good separation. For instance, a mixture of n-hexane and dichloromethane (B109758) has been successfully employed. mdpi.com In other synthetic procedures involving related naphthofuranone structures, mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly used. nih.govmdpi.com
Thin-layer chromatography (TLC) on silica gel plates is routinely used to monitor the progress of reactions that produce naphthofuranone derivatives. semanticscholar.org By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the formation of the product and the consumption of starting materials can be visualized, often under UV light. mdpi.comsemanticscholar.org For 9-methoxynaphtho[1,2-b]benzofuran, a related compound, a characteristic fluorescence under 365 nm UV light was noted, which aided in its identification on the TLC plate. mdpi.com
Table 2: Exemplary Chromatographic Conditions for Naphthofuranone Derivatives
| Technique | Stationary Phase | Mobile Phase Example | Application |
| Column Chromatography | Silica Gel | n-hexane/CH₂Cl₂ (60:40 v/v) | Purification of 9-methoxynaphtho[1,2-b]benzofuran mdpi.com |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (10-50% EA) | Purification of Naphtho[2,3-b]furan-4,9-diones nih.govmdpi.com |
| Thin Layer Chromatography (TLC) | Silica Gel GF 254 | Not specified | Reaction Monitoring semanticscholar.org |
Gas Chromatography (GC) and Liquid Chromatography (LC)
While specific applications of Gas Chromatography (GC) and Liquid Chromatography (LC) for the routine analysis of this compound are not extensively detailed in the provided context, these techniques are standard for the analysis of organic compounds. LC, particularly High-Performance Liquid Chromatography (HPLC), would be well-suited for the analysis and separation of this compound and its isomers due to their polarity and molecular weight. HPLC can provide quantitative data on the purity of a sample and can be used to resolve mixtures of closely related isomers.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of 9-Phenylnaphtho[2,3-c]furan-1(3H)-one and related arylnaphthalene lactones. These methods allow for the detailed exploration of potential energy surfaces, mapping out the energetic landscape of a reaction and identifying the most plausible pathways.
A primary synthetic route to the naphthofuranone core involves an intramolecular Diels-Alder reaction of a suitably substituted precursor, such as an arylpropiolate derivative. Computational studies on analogous systems have demonstrated the capability of DFT to model the transition states of these pericyclic reactions. mdpi.commdpi.com By calculating the activation energies for different possible cycloaddition pathways, researchers can predict the regioselectivity of the reaction, explaining why one isomer is formed preferentially over another. For instance, in the formation of this compound, calculations can clarify the electronic and steric factors that favor the specific annulation pattern leading to the observed product.
Furthermore, theoretical calculations can shed light on the mechanism of alternative synthetic strategies, such as transition metal-catalyzed cyclizations. nih.gov These studies can model the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. By examining the energetics of each intermediate and transition state, the rate-determining step of the reaction can be identified, and the role of the metal catalyst and its ligands in promoting the desired transformation can be understood in detail.
The table below summarizes key aspects of reaction mechanism elucidation for which quantum chemical calculations are instrumental.
| Mechanistic Aspect | Computational Approach | Insights Gained |
| Reaction Pathway | Transition State Searching (e.g., using DFT) | Identification of the lowest energy pathway from reactants to products. |
| Regioselectivity | Comparison of Activation Energies for different regioisomeric transition states | Prediction and rationalization of the observed product isomer. |
| Role of Catalyst | Modeling of the full catalytic cycle | Understanding the influence of the catalyst on reaction rates and selectivity. |
| Solvent Effects | Implicit or Explicit Solvation Models | Evaluation of the influence of the reaction medium on the mechanism. |
Computational Modeling of Stereoselectivity and Diastereoselectivity
The three-dimensional arrangement of atoms is a critical determinant of the biological activity of arylnaphthalene lactones. Computational modeling provides a powerful means to understand and predict the stereochemical outcomes of the reactions used to synthesize this compound.
In the context of the intramolecular Diels-Alder reaction, computational models can predict the diastereoselectivity by comparing the energies of the endo and exo transition states. mdpi.com These calculations often reveal subtle non-covalent interactions, such as steric repulsions or stabilizing orbital interactions, that favor one transition state over the other, thus dictating the stereochemistry of the final product.
For reactions involving the creation of multiple stereocenters, computational modeling can be used to construct a complete energy profile for all possible diastereomeric pathways. This allows for the rationalization of the observed diastereoselectivity and can guide the design of new synthetic strategies to access specific stereoisomers. For instance, in the synthesis of bicyclic lactones, computational studies have been used to explain the preference for the formation of the syn isomer by demonstrating its kinetic and thermodynamic favorability. nih.gov
The following table outlines the application of computational modeling in understanding stereoselectivity.
| Stereochemical Aspect | Modeling Technique | Key Findings |
| Diastereoselectivity | Comparison of endo and exo transition state energies | Prediction of the major diastereomer formed in cycloaddition reactions. |
| Enantioselectivity | Modeling of reactions with chiral catalysts or auxiliaries | Rationalization of the enantiomeric excess and guidance for catalyst design. |
| Conformational Analysis | Calculation of the relative energies of different conformers | Identification of the most stable three-dimensional structure of the molecule. |
Theoretical Studies on Electronic Structure and Reactivity Patterns
Theoretical studies provide fundamental insights into the electronic structure of this compound, which in turn governs its reactivity and physical properties. Methods such as DFT are employed to calculate the distribution of electrons within the molecule and to characterize its molecular orbitals.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons and suggest the most likely sites for electrophilic attack. Conversely, the LUMO's energy and shape reveal the molecule's capacity to accept electrons and the probable sites for nucleophilic attack. Analysis of the HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its electronic absorption properties. nih.gov
Furthermore, the calculation of molecular electrostatic potential (MEP) maps provides a visual representation of the charge distribution on the molecule's surface. These maps highlight regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. This information is invaluable for predicting the reactivity of this compound towards various reagents.
The table below details the insights gained from theoretical studies on the electronic structure.
| Electronic Property | Theoretical Method | Significance |
| Frontier Molecular Orbitals | DFT, Hartree-Fock | Prediction of reactivity towards electrophiles and nucleophiles. |
| Molecular Electrostatic Potential | DFT | Identification of electron-rich and electron-poor regions. |
| Charge Distribution | Natural Bond Orbital (NBO) analysis | Quantification of the charge on each atom in the molecule. |
| Aromaticity | Nucleus-Independent Chemical Shift (NICS) calculations | Assessment of the aromatic character of the different rings in the system. |
Derivatization and Complex Chemical Transformations
Synthesis of Substituted Arylnaphthofuranone Derivatives
The synthesis of arylnaphthalene lactones, including 9-Phenylnaphtho[2,3-c]furan-1(3H)-one, can be achieved through various methods. One notable approach involves the microwave-assisted irradiation of 3-phenylprop-2-yn-1-yl 3-phenylpropiolate in toluene (B28343), which yields both 4-phenylnaphtho[2,3-c]furan-1(3H)-one and this compound. mdpi.com Interestingly, changing the solvent to ethanol (B145695) can lead to the formation of a partially aromatic arylnaphthalene lactone, 3a,4-dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one. mdpi.comresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl substituents. youtube.comyoutube.comyoutube.com This reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.com This methodology allows for the synthesis of a wide range of polysubstituted furanonaphthoquinones and other derivatives with high flexibility and efficiency. organic-chemistry.orgnih.gov
Table 1: Synthesis of this compound and Related Derivatives
| Starting Material | Reagents and Conditions | Product(s) | Key Features | Reference |
|---|---|---|---|---|
| 3-Phenylprop-2-yn-1-yl 3-phenylpropiolate | Toluene, 140 °C, Microwave irradiation | 4-Phenylnaphtho[2,3-c]furan-1(3H)-one and this compound | Yields both Type I and Type II arylnaphthalene lactones. | mdpi.com |
| trans-Cinnamyl 3-phenylpropiolate | Ethanol, 140 °C, Microwave irradiation | 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one | Solvent effect leads to a partially aromatic lactone. | mdpi.comresearchgate.net |
| Aryl halide/triflate and Arylboronic acid | Pd(0) catalyst, Base | Aryl-substituted naphthofuranone | General method for C-C bond formation (Suzuki Coupling). | youtube.comyoutube.com |
Transformations of Iminonaphthofuranones to Naphthofuranones
While direct search results on the transformation of iminonaphthofuranones specifically to this compound are limited, the general chemical principle involves the hydrolysis of the imino group (C=N) to a carbonyl group (C=O). This type of transformation is a standard procedure in organic synthesis. The reaction is typically carried out under acidic or basic conditions, where water acts as the nucleophile to attack the imine carbon, leading to the formation of the corresponding ketone or lactone after the elimination of the amine moiety.
Formation of Spirocyclic Systems involving Naphthofuranone Core
The naphthofuranone core can be elaborated into more complex spirocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. beilstein-journals.org The formation of such systems can be achieved through various synthetic strategies, including intramolecular condensation reactions and cycloadditions. beilstein-journals.org
One of the most powerful methods for forming six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. msu.edumasterorganicchemistry.com The naphthofuranone system, depending on its substitution pattern, could potentially act as a dienophile, reacting with a suitable diene to form a spirocyclic adduct. The reaction is typically thermally promoted and is known for its stereospecificity. msu.edu At high temperatures, the reverse reaction, known as the retro-Diels-Alder, can occur. masterorganicchemistry.com The hexadehydro-Diels-Alder reaction is a related transformation that utilizes polyynes to generate arynes in situ, leading to the formation of polyacenes. nih.gov
Table 2: Potential Strategies for Spirocycle Formation
| Reaction Type | Reactants | General Product | Key Principles | Reference |
|---|---|---|---|---|
| Intramolecular Condensation | Naphthofuranone with a tethered reactive group | Spiro-fused ring system | Formation of a new ring by cyclization onto the naphthofuranone core. | beilstein-journals.org |
| Diels-Alder Reaction | Naphthofuranone derivative (as dienophile) and a conjugated diene | Spiro-cyclohexene derivative | A [4+2] cycloaddition to form a six-membered ring at the spiro center. | msu.edumasterorganicchemistry.com |
| 1,3-Dipolar Cycloaddition | Naphthofuranone derivative and a 1,3-dipole (e.g., nitrile oxide) | Spiro-heterocyclic system (e.g., isoxazole) | Formation of a five-membered heterocyclic ring. | beilstein-journals.org |
Functionalization of the Furanone Ring System
The furanone ring within the this compound structure is amenable to a variety of functionalization reactions, allowing for the introduction of different atoms and the construction of new heterocyclic rings.
Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the naphthofuranone scaffold. These halogenated derivatives are valuable intermediates for further synthetic modifications, for instance, in palladium-catalyzed cross-coupling reactions. Regioselective halogenation can often be achieved by carefully choosing the reaction conditions and directing groups. For example, palladium-catalyzed C-H halogenation of naphthaldehydes has been shown to be regioselective, with the selectivity being tunable by the presence or absence of an imine intermediate. researchgate.net
The lactone functionality of the furanone ring is susceptible to nucleophilic attack, particularly by nitrogen-based nucleophiles like hydrazine (B178648) and its derivatives. This reactivity provides a pathway to various nitrogen-containing heterocycles. ekb.eg
The reaction of furanones with hydrazine hydrate (B1144303) is a common method for synthesizing pyrazole (B372694) derivatives. nih.govnih.gov This reaction typically proceeds through the opening of the lactone ring followed by cyclization and dehydration to form the stable pyrazole ring. The synthesis of pyrazoles can also be achieved from 1,3-dicarbonyl compounds and hydrazine, a reaction that highlights the versatility of this synthetic approach. nih.gov Furthermore, functionalized pyrazoles can serve as building blocks for more complex systems like pyrazolopyridazines. For instance, a pyrazole-4-carboxaldehyde can be reacted with various nucleophiles to build fused heterocyclic systems. nih.gov In some cases, unexpected ring-opening of a furan (B31954) ring during pyrazole synthesis has been observed, leading to different phenolic pyrazole derivatives. nih.gov
The furanone ring can undergo ring expansion reactions to form larger heterocyclic systems, such as seven-membered oxepines. ekb.eg This can be achieved by reacting the furanone with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl acetoacetate (B1235776) under basic conditions. ekb.eg The synthesis of oxepine frameworks can also be accomplished through other advanced methods, including palladium-catalyzed intramolecular Heck coupling and ring-closing metathesis. researchgate.netnih.gov These methods provide access to structurally diverse tricyclic and bridged oxepine systems. rsc.org
While direct synthesis of a tetrahydrobenzodiazocinone from this compound is not explicitly detailed in the provided context, such a transformation would conceptually involve a multi-step sequence. This would likely include the opening of the lactone ring with a diamine, followed by a subsequent cyclization to form the eight-membered diazocinone ring.
Table 3: Functionalization and Ring Transformation Reactions
| Transformation | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Halogenation | Halogenating agent (e.g., NBS, NCS), catalyst (e.g., Pd) | Halogenated Naphthofuranone | researchgate.net |
| Pyrazole Formation | Hydrazine hydrate | Naphthyl-substituted pyrazole | nih.govnih.gov |
| Pyrrole Synthesis | Amine source, often under catalytic conditions (e.g., Paal-Knorr) | Naphthyl-substituted pyrrole | organic-chemistry.org |
| Oxepine Formation (Ring Expansion) | Active methylene compounds (e.g., malononitrile), base | Naphthyl-fused oxepine | ekb.eg |
Kinetic Resolution of Furanone Derivatives
The enantioselective synthesis of chiral compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Among the various strategies to obtain enantiomerically pure molecules, kinetic resolution has emerged as a powerful and practical tool. This method relies on the differential reaction rates of two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of one enantiomer as the unreacted substrate and the other as the product. This section will delve into the kinetic resolution of furanone derivatives, with a particular focus on methodologies applicable to complex structures such as this compound. While specific studies on the kinetic resolution of this exact naphthofuranone are not prevalent in the literature, a wealth of research on structurally related furanones and lactones provides a strong basis for predicting effective resolution strategies.
Kinetic resolution can be broadly categorized into enzymatic and non-enzymatic methods. Enzymes, particularly lipases, are widely employed due to their high stereoselectivity, mild reaction conditions, and broad substrate scope. youtube.com Non-enzymatic methods, often utilizing chiral organocatalysts or metal complexes, offer alternative approaches to achieve high enantioselectivity.
Enzymatic Kinetic Resolution
Lipase-catalyzed transesterification is a well-established and highly effective method for the kinetic resolution of racemic alcohols and lactones. nih.govnih.gov In the context of furanone derivatives, this typically involves the enantioselective acylation of a hydroxyl group or the hydrolysis of an ester group. For derivatives of this compound that possess a hydroxyl substituent, lipase-catalyzed acylation is a promising approach.
A notable example that underscores the potential for resolving complex, aromatic-fused lactones is the kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols. scispace.comresearchgate.net In this study, lipase-catalyzed enantiomer-selective acylation resulted in excellent enantiomeric excess (E > 100), yielding the (R)-acetoxy and (S)-alcohol products in highly enantiopure forms. scispace.comresearchgate.net This demonstrates that the presence of a fused aromatic ring system, in this case, a benzofuran, does not preclude effective enzymatic resolution. Given that the naphthyl group in this compound is a larger polycyclic aromatic system, it is reasonable to extrapolate that lipases can also exhibit high stereoselectivity with these substrates.
Furthermore, the kinetic resolution of racemic 4-substituted chroman-2-ones through asymmetric lactone hydrogenation highlights another potential enzymatic route. chinesechemsoc.org This method, however, involves the reduction of the lactone, which would alter the core structure of the furanone.
A significant advancement in enzymatic resolution is the concept of dynamic kinetic resolution (DKR). In DKR, the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomeric product. wikipedia.org This has been successfully applied to 5-hydroxy-2(5H)-furanones, where a lipase (B570770) in conjunction with a racemization catalyst can convert the entire racemic starting material into a single enantiomer of the acylated product. wikipedia.org For derivatives of this compound that are prone to racemization at the stereocenter, a DKR approach could be particularly advantageous.
The choice of enzyme, solvent, and acyl donor are critical parameters that influence the efficiency and selectivity of the resolution. Commonly used lipases include those from Candida antarctica (CAL-B), Pseudomonas cepacia (lipase PS), and Rhizomucor miehei. Solvents can range from non-polar hydrocarbons like hexane (B92381) and toluene to more polar options, with the choice often impacting enzyme activity and stability. nih.gov Vinyl acetate (B1210297) is a frequently used acyl donor as the co-product, acetaldehyde, is volatile and its removal can drive the reaction to completion.
The following interactive table summarizes key findings from studies on the kinetic resolution of furanone and lactone derivatives that are structurally relevant to this compound.
| Substrate | Catalyst/Enzyme | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Racemic 1-(benzofuran-2-yl)ethanols | Lipase | Enantioselective acylation | E > 100 | scispace.com, researchgate.net |
| Racemic 4-phenylchroman-2-one | Chiral Spiro Ir | Asymmetric hydrogenation | >99% ee (recovered ester) | chinesechemsoc.org |
| Racemic 5-hydroxy-2(5H)-furanones | Lipase PS | Dynamic kinetic resolution | 78-86% ee (product) | wikipedia.org |
| Racemic vinyl 3-phenyl-4-pentenoate | Novozym | Transesterification | >99% ee (S)-lactone | nih.gov |
| Racemic 2-benzopyran derivatives | Amano Lipase PS-C II | Kinetic resolution | 99.6% ee (R)-alcohol | nih.gov |
| Racemic α-phenyl-2-nitroalcohols | Lipase | Kinetic resolution | - | epa.gov |
Non-Enzymatic Kinetic Resolution
While enzymatic methods are prevalent, non-enzymatic kinetic resolutions offer valuable alternatives. These methods often employ chiral organocatalysts or metal complexes to achieve enantioselective transformations.
An interesting example is the organocatalyzed [3+2] asymmetric cycloaddition of furanone derivatives. st-andrews.ac.uk In this approach, a chiral catalyst promotes the reaction of one enantiomer of the furanone with an azomethine ylide at a much faster rate than the other, leading to a highly efficient kinetic resolution with selectivity factors above 200. st-andrews.ac.uk This strategy not only resolves the furanone but also generates a complex, multifunctional bicyclic product. While this method modifies the furanone core, it exemplifies the potential of organocatalysis in resolving this class of compounds.
Dynamic kinetic resolution has also been achieved using chiral Brønsted acids as catalysts for the resolution of azlactones, which are structurally related to furanones. nih.gov Specifically, 3,3'-bis-(9-anthryl)-BINOL phosphoric acid has proven effective for 4-aryl-substituted substrates, yielding high enantiomeric excesses. nih.gov This suggests that chiral phosphoric acids or other Brønsted acids could potentially be applied to the dynamic kinetic resolution of derivatives of this compound, particularly if the stereocenter is prone to racemization under acidic conditions.
Furthermore, N-heterocyclic carbenes (NHCs) have been utilized in the dynamic kinetic resolution of α-substituted-β-ketoesters to form β-lactones with high stereoselectivity. nih.gov The catalyst is responsible for both the kinetic resolution and the irreversible capture of one enantiomer of the substrate that is undergoing rapid racemization. nih.gov
The following interactive table summarizes key findings from studies on the non-enzymatic kinetic resolution of furanone and lactone derivatives.
| Substrate | Catalyst | Reaction Type | Enantiomeric Excess (ee) | Reference |
| 5-Methoxyfuran-2(5H)-one | Chiral organocatalyst | [3+2] Cycloaddition kinetic resolution | >99% ee (recovered SM) | st-andrews.ac.uk |
| 4-Aryl-substituted azlactones | 3,3'-Bis-(9-anthryl)-BINOL phosphoric acid | Dynamic kinetic resolution | 85-92% ee | nih.gov |
| α-Substituted-β-ketoesters | N-Heterocyclic Carbene (NHC) | DKR to form β-lactones | High | nih.gov |
| Axially chiral naphthamides | - | Atroposelective allylic alkylation | up to 96:4 e.r. | nih.gov |
Q & A
Q. Q1. What are the common synthetic routes for 9-phenylnaphtho[2,3-c]furan-1(3H)-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via cyclization reactions involving naphthofuran precursors and phenyl-containing reagents. For example, highlights a synthesis route involving catalytic acid-mediated cyclization, achieving yields of ~70% under optimized conditions . Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) significantly impact purity, as higher temperatures may induce side reactions (e.g., dimerization), while polar solvents enhance solubility of intermediates. Purity validation via LCMS (99.63% in ) requires post-synthesis purification steps like column chromatography or recrystallization .
Q. Q2. How is the structural integrity of this compound validated in academic research?
Methodological Answer: Structural validation relies on multi-technique analysis:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, furan carbonyl at ~170 ppm) .
- X-ray crystallography : confirms stereochemistry and bond angles via crystal structure analysis, resolving ambiguities in fused-ring systems .
- LCMS : Ensures molecular ion consistency (e.g., [M+H]+ at m/z 287) and absence of byproducts .
Advanced Research Questions
Q. Q3. How can researchers resolve conflicting spectroscopic data for this compound derivatives, particularly in stereochemical assignments?
Methodological Answer: Conflicts often arise in stereochemical analysis due to overlapping NMR signals or crystallographic disorder. Strategies include:
- Variable-temperature NMR : Reduces signal broadening in rigid fused-ring systems .
- DFT calculations : Predicts 13C chemical shifts to compare with experimental data, as demonstrated in for analogous naphthofurans .
- Single-crystal X-ray diffraction : Provides unambiguous stereochemical assignments, as applied in for diastereomeric intermediates .
Q. Q4. What experimental design considerations are critical for optimizing the regioselectivity of naphthofuran functionalization?
Methodological Answer: Regioselectivity depends on electronic and steric factors:
- Electrophilic substitution : Electron-rich positions (e.g., C-2 in naphthofuran) are favored. shows that electron-withdrawing substituents (e.g., nitro groups) redirect reactivity to C-4 .
- Catalytic systems : Lewis acids (e.g., AlCl3) enhance selectivity in Friedel-Crafts alkylation, as noted in for similar fused-ring systems .
- Solvent effects : Non-polar solvents (e.g., toluene) minimize solvation interference, improving reaction specificity .
Q. Q5. How do researchers address low reproducibility in synthetic yields for this compound under identical reported conditions?
Methodological Answer: Reproducibility issues often stem from subtle variations in:
- Reagent quality : Trace moisture in phenylating agents (e.g., Grignard reagents) can deactivate catalysts .
- Oxygen sensitivity : Radical intermediates in cyclization reactions require inert atmospheres (N2/Ar) to prevent oxidation byproducts .
- Scale effects : Milligram-scale reactions may fail to replicate due to heat transfer inefficiencies; microfluidic reactors improve consistency for small batches .
Q. Q6. What advanced techniques are used to study the photophysical properties of this compound in materials science applications?
Methodological Answer: Key techniques include:
- Time-resolved fluorescence spectroscopy : Measures excited-state lifetimes to assess intramolecular charge transfer (ICT) in fused-ring systems .
- Cyclic voltammetry : Determines HOMO/LUMO levels for optoelectronic applications (e.g., OLEDs) .
- Transient absorption spectroscopy : Probes ultrafast relaxation pathways, critical for designing light-harvesting materials .
Data Contradiction Analysis
Q. Q7. How should researchers interpret discrepancies between computational predictions and experimental NMR data for this compound?
Methodological Answer: Discrepancies may arise from:
- Solvent effects : DFT calculations often assume gas-phase conditions, whereas experimental NMR data are solvent-dependent (e.g., CDCl3 vs. DMSO-d6).
- Conformational flexibility : Dynamic equilibria (e.g., ring puckering) alter chemical shifts. Molecular dynamics simulations can model these effects .
- Isotopic impurities : Deuterated solvents with residual protons (e.g., CDCl3 with 0.1% CHCl3) may obscure key signals .
Q. Q8. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?
Methodological Answer:
- HPLC-based purity checks : Enforce >98% purity thresholds to exclude inactive impurities .
- Stability studies : Monitor degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via LCMS .
- Positive controls : Use reference compounds (e.g., podophyllotoxin derivatives in ) to calibrate bioactivity baselines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
